Methyl 6-chloropyridazine-4-carboxylate
Overview
Description
Methyl 6-chloropyridazine-4-carboxylate is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is a derivative of pyridazine, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
This compound may be a key intermediate in the research of anti-tumor, blood-lipid lowering and insecticides , suggesting it may interact with a variety of cellular targets.
Mode of Action
Given its potential use in anti-tumor, blood-lipid lowering and insecticides , it can be hypothesized that this compound may interfere with cellular processes such as cell division, lipid metabolism, or neural signaling.
Pharmacokinetics
It’s known that the compound has a molecular weight of 17257 , which may influence its absorption and distribution within the body.
Result of Action
Given its potential use in anti-tumor, blood-lipid lowering and insecticides
Preparation Methods
The synthesis of Methyl 6-chloropyridazine-4-carboxylate typically involves multi-step reactions. One common method includes the use of lithium hydroxide in water and tetrahydrofuran, followed by the addition of triethylamine and 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide in dichloromethane and ethyl acetate . The reaction conditions often involve heating and inert atmospheres to ensure the desired product is obtained .
Chemical Reactions Analysis
Methyl 6-chloropyridazine-4-carboxylate undergoes various chemical reactions, including substitution reactions. For instance, it can react with zinc cyanide and tetrakis(triphenylphosphine)palladium in anhydrous dimethylformamide at 100°C under nitrogen to form methyl 6-cyanopyridazine-4-carboxylate . Common reagents used in these reactions include zinc cyanide and palladium catalysts .
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical reagent in proteomics research . Additionally, it is utilized in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry for the development of new drugs .
Comparison with Similar Compounds
Methyl 6-chloropyridazine-4-carboxylate can be compared to other pyridazine derivatives such as Methyl 6-cyanopyridazine-4-carboxylate and 6-chloropyridazine-4-carboxylic acid . These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications .
Properties
IUPAC Name |
methyl 6-chloropyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQHGLKSLGUINZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672212 | |
Record name | Methyl 6-chloropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093860-48-0 | |
Record name | 4-Pyridazinecarboxylic acid, 6-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093860-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-chloropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-chloropyridazine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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